

# Application Note: Electrophilic Bromination of 2-Butyne

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Compound of Interest		
Compound Name:	1,4-Dibromo-2-butyne	
Cat. No.:	B1582476	Get Quote

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#### **Abstract**

This document provides a detailed experimental protocol for the synthesis of (E)-2,3-dibromo-2-butene via the electrophilic addition of bromine to 2-butyne. The protocol includes reagent preparation, reaction execution, product isolation, and purification. Safety precautions necessary for handling the hazardous materials involved are also thoroughly addressed. Quantitative data for reagents and the expected product are presented in tabular format for clarity.

### Introduction

The halogenation of alkynes is a fundamental reaction in organic synthesis, providing a direct route to vicinal dihaloalkenes. These compounds serve as versatile intermediates for further functionalization. The reaction between an alkyne and one equivalent of a halogen, such as bromine (Br<sub>2</sub>), typically proceeds through an electrophilic addition mechanism.[1] This mechanism is believed to involve a cyclic bromonium ion intermediate, which leads to a stereoselective anti-addition of the two bromine atoms across the triple bond.[1][2] Consequently, the bromination of 2-butyne is expected to predominantly yield the trans isomer, (E)-2,3-dibromo-2-butene.[1] This protocol details a reliable method for performing this transformation in a laboratory setting.



**Materials and Equipment** 

Reagents

Reagents						
Reagent	Formula	MW ( g/mol )	Amount	Moles	Density (g/mL)	Notes
2-Butyne	C4H6	54.09	5.41 g	0.10	~0.69	Low-boiling liquid
Bromine	Br <sub>2</sub>	159.81	16.0 g (5.1 mL)	0.10	3.11	Extremely Toxic & Corrosive
Dichlorome thane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	200 mL	-	1.33	Anhydrous
Sodium Thiosulfate	Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>	158.11	-	-	-	10% Aqueous Solution
Sodium Bicarbonat e	NaHCO₃	84.01	-	-	-	Saturated Aqueous Solution
Brine	NaCl(aq)	-	-	-	-	Saturated Aqueous Solution
Anhydrous MgSO <sub>4</sub>	MgSO <sub>4</sub>	120.37	~5 g	-	-	Drying Agent

## **Equipment**

- Three-neck round-bottom flask (500 mL)
- · Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer and low-temperature thermometer adapter



- Condenser with a drying tube (filled with CaCl<sub>2</sub>)
- · Ice-salt bath or cryocooler
- Separatory funnel (500 mL)
- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Personal Protective Equipment (PPE): Chemical splash goggles, face shield, fluorinated rubber gloves, lab coat.[3]

## **Experimental Workflow Diagram**



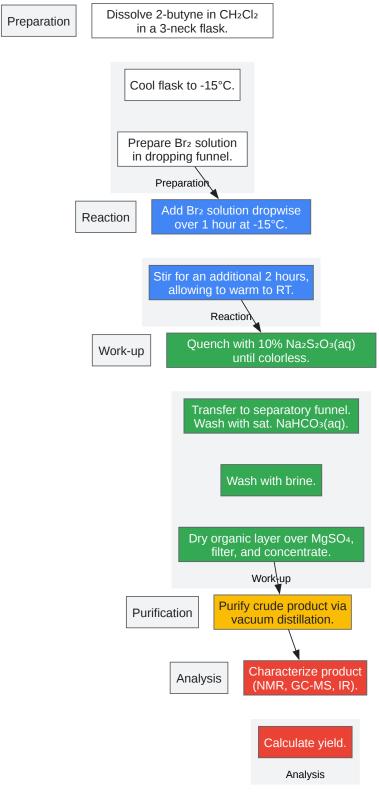


Figure 1: Experimental Workflow for the Bromination of 2-Butyne

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Caption: Figure 1: Experimental Workflow for the Bromination of 2-Butyne.



## **Experimental Protocol**

All operations involving bromine must be performed in a certified chemical fume hood.

- Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a
  magnetic stir bar, a thermometer, and a dropping funnel. Attach a condenser with a drying
  tube to the central neck.
- Reagent Preparation: In the fume hood, add 2-butyne (5.41 g, 0.10 mol) to 150 mL of anhydrous dichloromethane in the flask.
- Cooling: Cool the stirred solution to -15 °C using an ice-salt bath.
- Bromine Addition: Prepare a solution of bromine (16.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the cooled 2-butyne solution over approximately 1 hour. Maintain the internal reaction temperature at or below -10 °C throughout the addition.[4] The characteristic reddish-brown color of bromine should disappear as it reacts.
- Reaction Completion: After the addition is complete, continue to stir the reaction mixture at
   -15 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to
   room temperature. Stir for an additional 2 hours.
- Quenching: Carefully add 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of any excess bromine is completely discharged and the solution becomes colorless.
- Extraction and Washing: Transfer the mixture to a 500 mL separatory funnel. Wash the
  organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of
  brine.
- Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
- Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product, (E)-2,3-dibromo-2-butene.[5]



### **Results and Data**

The expected product is (E)-2,3-dibromo-2-butene. The anti-addition mechanism favors the formation of the E-isomer.[1]

Product Property	Value
Product Name	(E)-2,3-dibromo-2-butene[6]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> Br <sub>2</sub> [7]
Molecular Weight ( g/mol )	213.90[7]
Theoretical Yield (g)	21.39
Appearance	Colorless to pale yellow liquid/solid
Boiling Point	~158-160 °C (at atm. pressure)
Melting Point	~28-30 °C

Note: Physical properties are literature values and may vary slightly.

### **Safety Precautions**

This experiment involves highly hazardous materials and must be conducted with strict adherence to safety protocols.

- Bromine (Br<sub>2</sub>): Extremely toxic, corrosive, and a strong oxidizer. It can cause severe, painful burns on skin contact and is fatal if inhaled.[8] Always handle liquid bromine in a chemical fume hood while wearing a face shield, chemical splash goggles, and fluorinated rubber gloves.[3] Ensure a container of sodium thiosulfate solution is readily available to neutralize spills.[9] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10]
- 2-Butyne: A flammable liquid with a low boiling point. Keep away from ignition sources.
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>): A volatile solvent that is a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.



General: A full risk assessment should be completed before starting this experiment. Ensure
eyewash stations and safety showers are accessible.[11] Contaminated clothing should be
removed immediately.[10]

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. The user assumes all responsibility for the safe execution of this procedure.

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